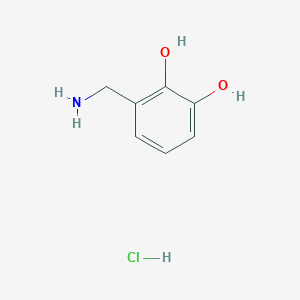

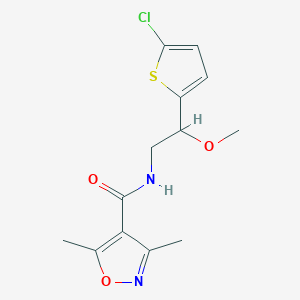

![molecular formula C15H14N4OS B2397341 (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 891078-71-0](/img/structure/B2397341.png)

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a compound with the molecular formula C18H17N3O . The molecule is close to planar, with a maximum deviation of 0.145 Å . The dihedral angle between the phenyl and benzene rings is 11.22° . Intramolecular C—H⋯O and C—H⋯N interactions occur .

Synthesis Analysis

The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Conventional chalcone syntheses typically require very long reaction times, ranging from 24 to 36 hours at room temperature .

Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and X-ray crystallographic data . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, resulting in an R22(12) ring motif . Further C—H⋯N and C—H⋯O bonds generate R12(7) and R22(22) motifs and a C—H⋯π interaction also occurs .

Chemical Reactions Analysis

The spectral and photophysical properties of a new chalcone derivative containing donor-acceptor group have been synthesized and characterized on the basis of the spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .

Physical And Chemical Properties Analysis

The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of the compound have been investigated comprehensively . Significant red shift was observed in the emission spectrum of the compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

Aplicaciones Científicas De Investigación

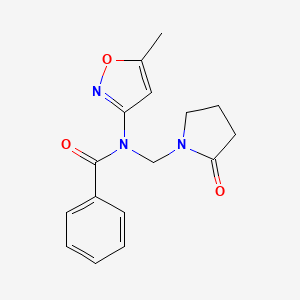

- Lysosomes are organelles containing digestive and degradative enzymes, essential for metabolizing residual proteins and nucleic acids in biological cells. Researchers synthesized a typical excited-state intramolecular proton transfer (ESIPT) chromophore based on this cyanine derivative. Unusually large Stokes shifts (the difference between absorption and emission wavelengths) were observed in different solvents, suggesting ESIPT processes. Ab initio excited-state computations confirmed this phenomenon, shedding light on the photophysical properties .

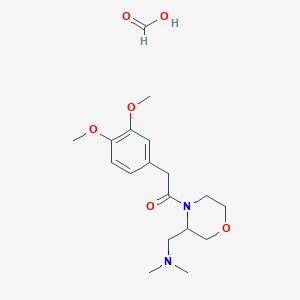

- The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , derived from our cyanine derivative, demonstrated potent competitive inhibition against mushroom tyrosinase. It exhibited an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. Tyrosinase inhibitors are relevant in cosmetics, medicine, and agriculture .

- A novel ratiometric fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) , was discovered for monitoring methanol in biodiesel. This compound could find applications in environmental monitoring and quality control .

Fluorescent Probes for Lysosome Detection

Tyrosinase Inhibition

Ratiometric Fluorescent Probes for Methanol Detection

Propiedades

IUPAC Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKKQCGCDAUNA-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)